molecular formula C15H13F3N2O2 B6751564 N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide

Cat. No.: B6751564
M. Wt: 310.27 g/mol
InChI Key: OQATZVDSOSSMOJ-UHFFFAOYSA-N
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Description

N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a phenylcyclopropyl group, a trifluoromethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the phenylcyclopropylmethyl precursor. This precursor is then reacted with trifluoromethylated oxazole under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethylating agents and cyclopropylmethyl halides. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but often involve the use of organic solvents and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide include other trifluoromethylated oxazole derivatives and phenylcyclopropylmethyl compounds. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture .

Uniqueness

The uniqueness of this compound lies in its combination of a phenylcyclopropyl group, a trifluoromethyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c16-15(17,18)12-11(22-9-20-12)13(21)19-8-14(6-7-14)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQATZVDSOSSMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=C(N=CO2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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